molecular formula C18H19N5OS B4437867 N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No. B4437867
M. Wt: 353.4 g/mol
InChI Key: MNVOUQUTAGVXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based drug that has been synthesized using specific methods and has been researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes that are involved in various cellular processes, including cell growth and inflammation.
Biochemical and physiological effects:
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the levels of specific enzymes that are involved in cellular processes. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments include its potential applications in various fields, its low toxicity profile, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. These include further research into its potential applications as an anti-cancer and anti-inflammatory drug, as well as research into its mechanism of action and its potential use in other fields, such as chemistry and pharmacology. Additionally, further research may be needed to optimize the synthesis method for this compound, making it more accessible for use in lab experiments.

Scientific Research Applications

N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been researched for its potential applications in various fields, including medicine, pharmacology, and chemistry. The compound has been studied for its potential use as an anti-cancer drug, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been researched for its potential use as an anti-inflammatory drug, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(4-methylphenyl)-3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)19-17(24)11-12-25-18-20-21-22-23(18)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVOUQUTAGVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 5
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 6
N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

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